molecular formula C27H34N4O5 B573537 Benzamide,  N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- CAS No. 176378-81-7

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-

Cat. No.: B573537
CAS No.: 176378-81-7
M. Wt: 494.6 g/mol
InChI Key: CUFOZVYCUOHGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- is a complex organic compound with significant potential in various scientific fields This compound features a benzamide core linked to a pyrimidine ring, which is further substituted with an amino group, a methoxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, which is then functionalized with the necessary substituents. Key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the amino group, methoxyphenyl group, and methyl group through nucleophilic substitution reactions.

    Coupling with Benzamide: The final step involves coupling the functionalized pyrimidine ring with benzamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, RNH2) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.

Scientific Research Applications

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog with a benzamide core but lacking the additional functional groups present in the target compound.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents, such as 5-fluorouracil or cytosine.

    Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group, such as anisole or methoxybenzene.

Uniqueness

The uniqueness of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

CAS No.

176378-81-7

Molecular Formula

C27H34N4O5

Molecular Weight

494.6 g/mol

IUPAC Name

N-[6-amino-1-(4-methoxyphenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide

InChI

InChI=1S/C27H34N4O5/c1-26(2,3)18-13-15(14-19(21(18)32)27(4,5)6)23(33)29-20-22(28)31(25(35)30(7)24(20)34)16-9-11-17(36-8)12-10-16/h9-14,32H,28H2,1-8H3,(H,29,33)

InChI Key

CUFOZVYCUOHGGL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N

Synonyms

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxy-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.